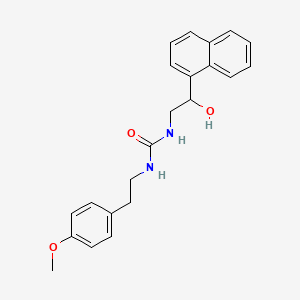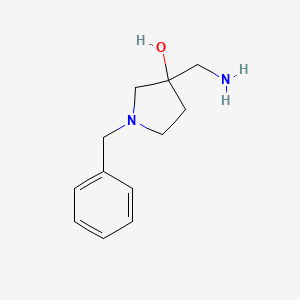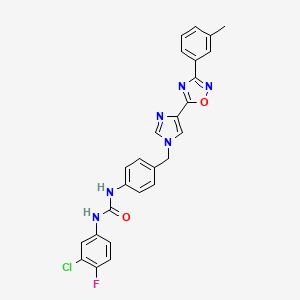
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as HNE, is a small molecule that has been extensively studied for its potential therapeutic applications. HNE is a urea derivative that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Polymer Synthesis and Characterization:
- The urea derivatives related to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea are used in the synthesis of poly(urea-urethane)s. These polymers, containing heterocyclic and chromophoric moieties, are synthesized using efficient and environmentally friendly methods, such as microwave irradiation and ionic liquids. The polymers show good solubility and moderate inherent viscosities, indicating potential applications in various industries (Mallakpour & Rafiee, 2007).
Fluorescence Studies:
- Certain derivatives of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea demonstrate interesting fluorescence properties when interacting with proteins like Bovine Serum Albumin (BSA). These interactions are studied using fluorescence spectral data, which can be crucial in understanding protein-binding mechanisms and developing fluorescence-based sensors or probes (Ghosh, Rathi, & Arora, 2016).
Metal Ion Sensing:
- Naphthalene derivatives with urea groups have been used to develop highly selective sensors for metal ions like Cu(II). These sensors exhibit significant shifts in their emission spectra upon complexation with metal ions, which could be valuable for environmental monitoring and analytical chemistry applications (Yang et al., 2006).
Synthesis of Complex Molecules:
- Research has also focused on the synthesis of complex molecules starting from components similar to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenethyl)urea. These syntheses contribute to the development of new compounds with potential applications in medicinal chemistry and materials science (Xu, Chen, & Liu, 2009).
Chemical Interactions and Biological Activity:
- Investigations into the chemical interactions of similar compounds with biological molecules provide insights into their potential biological activities. This includes studies on their interaction with DNA or proteins, which could lead to applications in drug design and biochemistry (Liu et al., 2018).
properties
IUPAC Name |
1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-18-11-9-16(10-12-18)13-14-23-22(26)24-15-21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTCUJJBQRCLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)
![1-(2-Furylmethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2767889.png)

![8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane](/img/structure/B2767892.png)

![N-(Cyanomethyl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B2767896.png)

![3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2767899.png)

![N-(3-cyanothiolan-3-yl)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2767905.png)